2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde 2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17240376
InChI: InChI=1S/C13H5F5O2/c14-9-8(10(15)12(17)13(18)11(9)16)5-1-2-7(20)6(3-5)4-19/h1-4,20H
SMILES:
Molecular Formula: C13H5F5O2
Molecular Weight: 288.17 g/mol

2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

CAS No.:

Cat. No.: VC17240376

Molecular Formula: C13H5F5O2

Molecular Weight: 288.17 g/mol

* For research use only. Not for human or veterinary use.

2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde -

Specification

Molecular Formula C13H5F5O2
Molecular Weight 288.17 g/mol
IUPAC Name 2-hydroxy-5-(2,3,4,5,6-pentafluorophenyl)benzaldehyde
Standard InChI InChI=1S/C13H5F5O2/c14-9-8(10(15)12(17)13(18)11(9)16)5-1-2-7(20)6(3-5)4-19/h1-4,20H
Standard InChI Key PXGHCMQPZUYQCL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)C=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde belongs to the biphenyl family, featuring two connected benzene rings. The substitution pattern includes:

  • Five fluorine atoms at the 2', 3', 4', 5', and 6' positions of the distal ring.

  • A hydroxyl group (-OH) at the 4-position of the proximal ring.

  • An aldehyde group (-CHO) at the 3-position of the same ring .

The molecular structure is represented below in LaTeX format:

C6H2F5-C6H2(OH)(CHO)\text{C}_6\text{H}_2\text{F}_5\text{-C}_6\text{H}_2(\text{OH})(\text{CHO})

Key Identifiers

PropertyValueSource
CAS Number893737-92-3
Molecular FormulaC13H5F5O2\text{C}_{13}\text{H}_5\text{F}_5\text{O}_2
Molecular Weight288.17 g/mol
IUPAC Name2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

Synthesis and Manufacturing

Synthetic Pathways

Physicochemical Properties

Thermal Stability

Limited data are available, but fluorinated biphenyls generally exhibit high thermal stability due to strong C-F bonds.

Solubility

  • Polar solvents: Moderate solubility in DMSO or DMF.

  • Nonpolar solvents: Poor solubility in hexane or toluene.

Spectroscopic Data

  • 19F^{19}\text{F} NMR: Peaks between -135 ppm and -162 ppm, reflecting fluorine environments .

  • IR: Stretching vibrations for -OH (~3200 cm1^{-1}) and -CHO (~1700 cm1^{-1}) .

Reactivity and Functional Group Interactions

Aldehyde Reactivity

The aldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation) .

Hydroxyl Group Behavior

  • Acidity: Enhanced by electron-withdrawing fluorine substituents (pKa ~8–10).

  • Esterification: Reacts with acyl chlorides to form esters.

Fluorine Substituent Effects

  • Electron-withdrawing: Activates the ring toward electrophilic substitution.

  • Steric hindrance: Ortho-fluorines limit access to reactive sites .

Applications in Research

Materials Science

Fluorinated biphenyls are explored as:

  • Liquid crystal components: Due to rigid, polar structures.

  • Polymer additives: To enhance thermal and chemical resistance.

Pharmaceutical Intermediates

The aldehyde moiety serves as a precursor for Schiff base ligands in metal-catalyzed reactions .

Catalysis

Analogous compounds are used in Ti-salalen complexes for olefin epoxidation, suggesting potential catalytic roles .

SupplierPurityPackaging
Wuhan Chemwish Technology>95%1–5 g
VulcanChemResearch10 mg–1 g

Prices range from $50–$200 per gram, depending on scale .

Recent Research Developments

Deuteration Studies

Deuterated analogs (e.g., 2',3',4',5',6'-pentafluoro-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde-d5d_5) have been synthesized for isotopic labeling in mechanistic studies .

Green Fluorination Methods

Pentafluoropyridine (PFP)-mediated deoxyfluorination reduces reliance on hazardous fluorinating agents .

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